molecular formula C15H17Cl2NO4 B1519911 2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 851784-82-2

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Katalognummer: B1519911
CAS-Nummer: 851784-82-2
Molekulargewicht: 346.2 g/mol
InChI-Schlüssel: JXBQRXIJBFUZMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Tetrahydroisoquinoline Scaffold: Conformational Analysis and Stereoelectronic Properties

The 1,2,3,4-tetrahydroisoquinoline scaffold serves as the fundamental framework for this complex molecule, exhibiting characteristic conformational flexibility that has been extensively studied through both experimental and computational approaches. The saturated six-membered ring system of the tetrahydroisoquinoline core allows for multiple conformational states, with the energy differences between these conformers being influenced by the specific substitution pattern. Molecular mechanics calculations using the MMP2(85) force field have demonstrated that tetrahydroisoquinoline derivatives typically adopt half-chair conformations, with substituents preferentially occupying pseudoequatorial positions to minimize steric interactions.

The conformational equilibria in tetrahydroisoquinoline systems are governed by several key factors, including the pseudoaxial versus axial nature of substituents and the presence of peri interactions with hydrogen atoms on the aromatic ring system. Experimental studies utilizing nuclear magnetic resonance coupling constant analysis have revealed that the conformational preferences of tetrahydroisoquinoline derivatives can be accurately predicted using computational methods, with excellent agreement between calculated and experimental conformational energy values. The energy barriers separating different conformational states are typically low, approximately 104 cm⁻¹, allowing for efficient conformational cooling under appropriate conditions.

High-resolution rotational spectroscopy studies have provided precise molecular structural information for tetrahydroisoquinoline conformers, demonstrating that the most stable conformational arrangements involve specific orientations of the saturated ring relative to the aromatic portion of the molecule. The conformational analysis reveals that energetically non-equivalent conformers are separated by relatively low energy barriers, facilitating rapid interconversion between different conformational states under normal conditions. This conformational flexibility has significant implications for the chemical reactivity and biological activity of tetrahydroisoquinoline derivatives.

The stereoelectronic properties of the tetrahydroisoquinoline core are further influenced by the electronic nature of the aromatic ring system and its interaction with the saturated six-membered ring. The nitrogen lone pair orientation plays a crucial role in determining the overall molecular geometry and electronic distribution, with computational studies indicating that the nitrogen lone pair or hydrogen vector is approximately orthogonal to the plane of the substituted aromatic ring. This geometric arrangement has important consequences for the molecule's chemical reactivity and its ability to participate in various intermolecular interactions.

Conformational Parameter Energy Range (kcal/mol) Experimental Method Computational Agreement
Half-chair to half-chair interconversion 0.1-0.5 NMR coupling constants Excellent (>95%)
Pseudoequatorial preference 0.2-1.6 Variable temperature NMR Very good (>90%)
Ring inversion barrier 2.0-4.0 Dynamic NMR Good (85-90%)

Eigenschaften

IUPAC Name

5,7-dichloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO4/c1-15(2,3)22-14(21)18-5-4-9-8(7-18)6-10(16)11(12(9)17)13(19)20/h6H,4-5,7H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBQRXIJBFUZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851784-82-2
Record name 2-(Tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1,1-Dimethylethyl) 5,7-dichloro-3,4-dihydro-2,6(1H)-isoquinolinedicarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2LJ2AY8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wirkmechanismus

Biochemical Pathways

The compound 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid affects the biochemical pathway of amino protection. This pathway involves the conversion of an amino group into a carbamate to protect it during organic synthesis.

Action Environment

The action of 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be influenced by environmental factors such as temperature and pH. For instance, the addition of the compound to amines can be accomplished under aqueous conditions. Furthermore, the removal of the compound from amino acids can be accomplished with strong acids.

Biologische Aktivität

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS No. 851784-82-2) is a carboxylic acid derivative of tetrahydroisoquinoline known for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) group and two chlorine substituents on the tetrahydroisoquinoline ring. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C15H17Cl2NO4
  • Molecular Weight : 346.21 g/mol
  • Purity : >95% (HPLC)

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline, including this compound, exhibit anticancer activity. A study highlighted that certain tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The presence of chlorine atoms may enhance these activities by increasing lipophilicity and facilitating interactions with cellular targets .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Tetrahydroisoquinoline derivatives have been shown to modulate inflammatory pathways and reduce cytokine production in vitro. The Boc group may play a role in enhancing the compound's stability and bioavailability, potentially leading to improved therapeutic outcomes in inflammatory conditions .

Anticonvulsant Activity

Tetrahydroisoquinolines are recognized for their anticonvulsant effects. The specific compound under discussion has been implicated in modulating neurotransmitter systems that are critical for seizure control. Studies suggest that modifications in the molecular structure can significantly influence anticonvulsant efficacy .

Synthesis and Evaluation

A notable study focused on the synthesis of various tetrahydroisoquinoline derivatives, including the compound of interest. The researchers employed diversity-oriented synthesis techniques to explore the biological significance of these compounds. In vitro evaluations demonstrated promising results against specific cancer cell lines and highlighted the potential for further development as therapeutic agents .

Mechanistic Insights

In another investigation, researchers explored the mechanistic pathways through which this compound exerts its biological effects. The study revealed that the compound interacts with key signaling pathways involved in apoptosis and inflammation, suggesting a multifaceted mode of action .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AnticancerInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryModulates cytokine production; reduces inflammation ,
AnticonvulsantModulates neurotransmitter systems ,

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid may possess various biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation. The presence of chlorine atoms may enhance these properties by influencing the compound's interaction with biological targets .
  • Anti-inflammatory Effects : The compound's structural components are associated with anti-inflammatory activities. This could be relevant in developing treatments for inflammatory diseases .
  • Anticonvulsant Activity : Some studies have indicated potential anticonvulsant effects linked to tetrahydroisoquinoline derivatives, suggesting a pathway for further research into neurological applications .

Synthesis and Derivative Formation

The synthesis of this compound typically involves the following steps:

  • Boc Protection : The nitrogen atom in the tetrahydroisoquinoline ring is protected using di-tert-butyl dicarbonate (Boc anhydride), which enhances the stability of the intermediate compounds during synthesis.
  • Chlorination : Chlorination at positions 5 and 7 is performed to introduce dichloro substituents, which are crucial for the compound's biological activity.
  • Deprotection and Purification : The Boc group is removed under acidic conditions to yield the final product with high purity (>90%) .

Applications in Drug Development

The primary application of this compound lies in its use as an intermediate in synthesizing more complex molecules aimed at treating diseases mediated by leukocyte adhesion (e.g., autoimmune diseases). Specifically:

  • LFA-1 Inhibitors : It serves as a reagent in preparing N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine, which acts as an LFA-1 inhibitor. This has implications for treating conditions such as multiple sclerosis and rheumatoid arthritis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of derivatives of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of tetrahydroisoquinoline derivatives and tested their anticancer activity against various cancer cell lines. The dichloro-substituted derivatives showed enhanced potency compared to unsubstituted analogs .
  • Anti-inflammatory Research :
    • A study demonstrated that specific derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Neurological Studies :
    • Investigations into the anticonvulsant properties of tetrahydroisoquinoline derivatives indicated that they could modulate neurotransmitter systems effectively .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5,7-Dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid (Compound 31)

  • Structural Difference : Replaces the Boc group with a trifluoroacetyl protective group.
  • Synthetic Utility : Used in earlier Lifitegrast syntheses but required harsh reaction conditions (e.g., strong acids/bases), leading to lower yields (~66%) compared to the Boc-protected variant (~79%) .
  • Stability : The trifluoroacetyl group is more labile under basic conditions, complicating purification .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS: 1289646-93-0)

  • Structural Difference : Lacks the Boc group; exists as a hydrochloride salt.
  • Reactivity : The free amine is highly reactive, making it prone to degradation or unwanted side reactions unless stabilized .
  • Application : Primarily used in early-stage coupling reactions but requires stringent storage conditions (e.g., inert atmosphere) .

2-(Benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid (LTST-24)

  • Structural Difference: Contains a benzofuran-6-carbonyl group attached to the tetrahydroisoquinoline core.
  • Role in Synthesis : Intermediate in Lifitegrast’s final assembly, formed by coupling the Boc-protected acid with benzofuran-6-carboxylic acid .
  • Complexity : The added benzofuran moiety increases molecular weight (MW: 390.22) and influences solubility .

Degradation Product: (S)-2-(5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic Acid (DP1)

  • Structural Difference : Lacks the Boc group; formed via acidic hydrolysis of Lifitegrast.
  • Stability : Less stable than the Boc-protected precursor, highlighting the Boc group’s role in preventing premature degradation .

Comparative Analysis Table

Compound Name Protective Group/Modification Molecular Weight Key Role in Synthesis Yield/Stability Notes
2-(tert-Butoxycarbonyl)-5,7-dichloro-tetrahydroisoquinoline-6-carboxylic acid Boc 346.21 Key intermediate for Lifitegrast coupling High yield (79%), stable under basic conditions
5,7-Dichloro-2-(trifluoroacetyl)-tetrahydroisoquinoline-6-carboxylic acid Trifluoroacetyl 365.15 Early-stage intermediate Lower yield (66%), sensitive to hydrolysis
5,7-Dichloro-tetrahydroisoquinoline-6-carboxylic acid hydrochloride None (free amine as HCl salt) 296.58 Reactive intermediate Requires inert storage; prone to side reactions
LTST-24 (Benzofuran-coupled derivative) Benzofuran-6-carbonyl 390.22 Final intermediate before Lifitegrast Influences solubility and crystallinity

Research Findings and Implications

  • Boc vs. Trifluoroacetyl : The Boc group’s steric bulk and stability under basic conditions make it superior for high-yield synthesis, reducing purification steps .
  • Degradation Pathways : Acidic hydrolysis of Lifitegrast removes the Boc group, forming DP1, which underscores the need for controlled pH during formulation .
  • Industrial Relevance : Suppliers like Chengdu Meiyuko Pharmaceutical Co. (CAS: 851784-82-2) prioritize the Boc-protected compound due to its scalability and compatibility with automated synthesis platforms .

Vorbereitungsmethoden

Boc Protection of the Nitrogen

  • The nitrogen of the tetrahydroisoquinoline ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
  • This step is crucial to prevent unwanted side reactions during carboxylation.
  • Boc-protection is typically performed on intermediates such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline or its derivatives.
  • The reaction conditions involve mild bases and solvents like dichloromethane or dioxane.
  • The Boc-protected intermediate is obtained with high yield and purity.

Carboxylation at the 6-Position

  • The carboxyl group is introduced via lithiation followed by carbonation :
    • The Boc-protected intermediate is treated with a strong base such as n-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) .
    • This step generates a carbanion at the 6-position.
    • Subsequent bubbling of carbon dioxide (CO2) into the reaction mixture leads to carboxylation.
  • The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-60 to -40 °C) to control regioselectivity and avoid side reactions.
  • Work-up includes acidification and extraction to isolate the carboxylic acid intermediate.

Final Deprotection and Purification

  • In some synthetic routes, the Boc group may be retained as a protecting group in the final compound.
  • If deprotection is required, treatment with hydrochloric acid (HCl) in dioxane or other acidic conditions removes the Boc group efficiently.
  • The final product is purified by crystallization or filtration, yielding a high-purity compound (>97% yield reported).
  • Purification steps ensure minimal impurities and high chemical stability.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) DCM or dioxane Room temperature >90 Efficient nitrogen protection
Lithiation & Carboxylation n-Butyllithium, TMEDA, CO2 THF -60 to -40 °C 70-75 Controlled regioselective carboxylation
Boc Deprotection HCl in dioxane Dioxane Room temperature >97 Clean removal of Boc protecting group
Final Purification Crystallization, filtration Water, Ethyl acetate Ambient High purity Product purity >97%

Research Findings and Industrial Considerations

  • The Boc protection step improves the stability of intermediates, facilitating easier handling and storage.
  • The lithiation/carboxylation method using n-butyllithium and TMEDA is preferred for its regioselectivity and moderate reaction conditions.
  • Acidic Boc deprotection using HCl in dioxane is efficient and yields clean products suitable for further applications.
  • The overall synthetic route minimizes solid waste and improves product purity compared to older methods using benzyl or triphenylmethyl protections.
  • The method is scalable and suitable for industrial production due to stable intermediates and high yields.

Q & A

Q. What are the recommended methods for synthesizing 2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to stabilize the tetrahydroisoquinoline core during subsequent reactions. Key steps include:

  • Chlorination : Electrophilic aromatic substitution at the 5- and 7-positions using chlorinating agents (e.g., Cl₂/FeCl₃ or N-chlorosuccinimide).
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to protect the amine group .
  • Carboxylic Acid Activation : Hydrolysis of ester intermediates under acidic or basic conditions.
    Optimization Strategies :
  • Vary reaction temperatures (e.g., 0–25°C for Boc protection to minimize side reactions).
  • Use anhydrous solvents (e.g., DCM or THF) to improve yields.
  • Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Purity Analysis : Use reverse-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 210–254 nm. Purity >95% is typical for research-grade material .
  • Structural Confirmation :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., Boc group: δ ~1.4 ppm for tert-butyl protons; carboxylic acid: δ ~12 ppm).
    • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ ion at m/z 345.2 (calculated for C₁₅H₁₆Cl₂NO₄⁻) .

Q. What are the critical storage conditions to ensure compound stability?

  • Store at –20°C under inert gas (e.g., argon) to prevent degradation of the Boc group and carboxylic acid moiety.
  • Use airtight containers to avoid moisture absorption, which can hydrolyze the Boc group.
  • Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Docking Studies : Use software like AutoDock Vina to predict interactions between the compound and target proteins (e.g., enzymes in microbial or cancer pathways).
  • QSAR Analysis : Correlate electronic (Cl substituents) and steric (Boc group) properties with activity data to prioritize derivatives for synthesis .
  • Example : Modifying the dichloro substitution pattern (e.g., 5,8-dichloro vs. 5,7-dichloro) may alter binding affinity to bacterial topoisomerases .

Q. How can researchers resolve contradictory biological activity data across studies?

  • Variable Control : Standardize assay conditions (e.g., pH, solvent/DMSO concentration) to minimize artifacts.
  • Purity Verification : Re-test batches with conflicting results using orthogonal methods (e.g., LC-MS for trace impurities affecting activity) .
  • Mechanistic Studies : Use knock-out models (e.g., gene-edited cell lines) to confirm target specificity .

Q. What advanced techniques are recommended for studying degradation pathways under physiological conditions?

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, oxidative H₂O₂, UV light) and monitor degradation via:
    • LC-HRMS : Identify degradation products (e.g., Boc deprotection or decarboxylation).
    • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) in simulated gastric fluid (SGF) or plasma .

Q. How can stereochemical impurities impact pharmacological outcomes, and how are they characterized?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration if racemization is suspected during synthesis.
  • Biological Relevance : Test separated enantiomers in vitro (e.g., IC₅₀ assays) to correlate stereochemistry with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.